(3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid
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Overview
Description
(3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid is a complex organic compound with a unique structure that combines several heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazoloquinazoline intermediates, followed by their coupling through a series of condensation and cyclization reactions. The final step involves the formation of the butenoic acid moiety under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, potentially altering the compound’s biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of analogs.
Scientific Research Applications
(3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simple ester used in organic synthesis, known for its role in the malonic ester synthesis.
Ethyl 3-(furan-2-yl)propionate: Another ester with applications in flavor and fragrance industries.
Uniqueness
(3E)-3-(1,3-benzothiazol-2-yl)-4-[2-methyl-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]quinazolin-3-yl]but-3-enoic acid stands out due to its complex structure, combining multiple heterocyclic rings and functional groups. This complexity provides unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C26H23N5O2S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(E)-3-(1,3-benzothiazol-2-yl)-4-(2-methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazolin-3-yl)but-3-enoic acid |
InChI |
InChI=1S/C26H23N5O2S/c1-16-19(14-17(15-23(32)33)26-27-20-9-3-5-11-22(20)34-26)25-28-24(30-12-6-7-13-30)18-8-2-4-10-21(18)31(25)29-16/h2-5,8-11,14H,6-7,12-13,15H2,1H3,(H,32,33)/b17-14+ |
InChI Key |
YTLYVNZQMSAKEV-SAPNQHFASA-N |
Isomeric SMILES |
CC1=NN2C3=CC=CC=C3C(=NC2=C1/C=C(\CC(=O)O)/C4=NC5=CC=CC=C5S4)N6CCCC6 |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3C(=NC2=C1C=C(CC(=O)O)C4=NC5=CC=CC=C5S4)N6CCCC6 |
Origin of Product |
United States |
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